80-Fold Potency Gain Over Gallium Acetylacetonate in Gallium-Resistant A549 Lung Adenocarcinoma Cells
In a direct head-to-head comparison, compound 5476423—confirmed as 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline—demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to the clinical reference compound gallium acetylacetonate (GaAcAc) [1]. In contrast, lead compound 7919469 (a naphthalene-tetrazole chemotype identified in the same screening campaign) showed only a 13-fold increase in potency, representing a 6.2-fold selectivity advantage for the pyrazoloquinoline lead [1]. Treatment with compound 5476423 also resulted in significant suppression of AXL protein expression in R-cells [1].
| Evidence Dimension | Anti-proliferative potency fold increase vs. GaAcAc |
|---|---|
| Target Compound Data | 80-fold increased potency (compound 5476423 = 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline) |
| Comparator Or Baseline | GaAcAc = 1.0× (reference baseline); co-lead 7919469 = 13-fold |
| Quantified Difference | 80-fold vs. GaAcAc; 6.2× superior to co-lead 7919469 (80-fold vs. 13-fold) |
| Conditions | MTT anti-proliferative assay in gallium-resistant (R) human A549 lung adenocarcinoma cells; AXL kinase pathway-targeted virtual screening campaign |
Why This Matters
This 80-fold potency differential over GaAcAc—and 6.2-fold superiority over the co-identified lead 7919469—provides the primary quantitative justification for selecting this specific compound when establishing AXL-pathway-focused screening cascades in gallium-resistant lung cancer models.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
